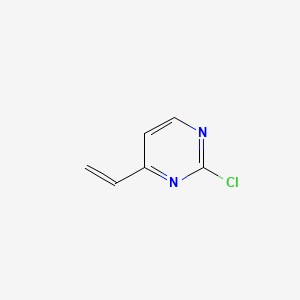

2-Chloro-4-ethenylpyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2/c1-2-5-3-4-8-6(7)9-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNFGCFGPTZBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131467-02-2 | |

| Record name | 2-chloro-4-ethenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-ethenylpyrimidine chemical properties and structure

An In-depth Technical Guide to 2-Chloro-4-ethenylpyrimidine: Properties, Structure, and Synthetic Utility

Introduction

2-Chloro-4-ethenylpyrimidine, also known as 2-chloro-4-vinylpyrimidine, is a versatile heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. As a substituted pyrimidine, it belongs to a class of compounds that form the structural core of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] The unique bifunctional nature of 2-chloro-4-ethenylpyrimidine, featuring a reactive vinyl group and a chlorine atom susceptible to nucleophilic substitution, makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules.[1]

The chlorine atom at the 2-position is an excellent leaving group, facilitating a variety of substitution and coupling reactions.[1] Simultaneously, the vinyl group at the 4-position is amenable to addition reactions, allowing for further molecular elaboration. This guide provides a comprehensive overview of the chemical properties, structural characteristics, synthesis, and reactivity of 2-chloro-4-ethenylpyrimidine, offering a technical resource for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The structural framework of 2-chloro-4-ethenylpyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the C2 position and an ethenyl (vinyl) group at the C4 position.

Data Summary Table

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClN₂ | |

| Molecular Weight | 140.57 g/mol | |

| CAS Number | 170566-72-0 | N/A |

| Appearance | Oil | |

| Solubility | Soluble in organic solvents like CDCl₃ |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-chloro-4-ethenylpyrimidine. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (in CDCl₃): The proton NMR spectrum exhibits characteristic signals for both the pyrimidine ring and the vinyl substituent. A doublet around δ 8.57 ppm (J = 5.0 Hz) corresponds to the proton at the C6 position of the pyrimidine ring. The proton at C5 appears as a doublet at approximately δ 7.22 ppm (J = 5.0 Hz). The vinyl group protons produce a multiplet system, typically observed between δ 5.80 and 6.70 ppm.

-

¹³C-NMR (in CDCl₃): The carbon NMR spectrum shows distinct peaks for the six carbon atoms. The carbons of the pyrimidine ring appear at approximately δ 165.5, 161.6, and 159.9 ppm. The vinyl group carbons resonate at around δ 133.9 and 125.3 ppm, while the carbon attached to the chlorine is also accounted for within the aromatic region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For 2-chloro-4-ethenylpyrimidine, the calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ with the ³⁵Cl isotope is 141.0218. A key feature in the mass spectrum of a monochlorinated compound is the presence of two molecular ion peaks corresponding to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of intensity.[2]

Synthesis of 2-Chloro-4-ethenylpyrimidine

The synthesis of 2-chloro-4-ethenylpyrimidine can be achieved through the reaction of a vinyllithium reagent with 2-chloropyrimidine, followed by an aromatization step. This method provides a direct route to introduce the vinyl group onto the pyrimidine core.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 2-Chloro-4-ethenylpyrimidine.

Detailed Experimental Protocol

Causality: This protocol relies on the generation of a highly nucleophilic vinyllithium reagent, which then attacks the electrophilic C4 position of the 2-chloropyrimidine ring. The subsequent aromatization step using an oxidizing agent like DDQ is essential to restore the stable aromatic pyrimidine ring system.

-

Vinyllithium Generation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of vinyl bromide in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, n-butyllithium is added dropwise while maintaining the low temperature. The mixture is stirred for a period to ensure the complete formation of vinyllithium.

-

Addition Reaction : A solution of 2-chloropyrimidine in anhydrous THF is added slowly to the freshly prepared vinyllithium solution at -78 °C. The reaction is allowed to proceed at this temperature for a specified time.

-

Aromatization : A solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in THF is added to the reaction mixture to effect aromatization of the intermediate adduct.

-

Workup and Purification : The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-chloro-4-ethenylpyrimidine as an oil.

Chemical Reactivity and Key Reactions

The reactivity of 2-chloro-4-ethenylpyrimidine is dominated by its two functional groups: the chloro substituent and the vinyl group.

Nucleophilic Substitution at the 2-Position

The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents. For instance, treatment with amines such as N-methylpiperazine leads to the displacement of the chloride to form the corresponding 2-amino-substituted pyrimidine derivative.

Conjugate Addition to the Vinyl Group

The vinyl group at the 4-position is an electron-deficient alkene due to the electron-withdrawing nature of the pyrimidine ring. This makes it susceptible to conjugate addition (Michael addition) by various nucleophiles, including N-, O-, S-, and C-centered nucleophiles. This reaction is a powerful tool for extending the carbon chain at the 4-position.

Sequential Reactions: Conjugate Addition Followed by Nucleophilic Substitution

A particularly useful synthetic strategy involves a one-pot reaction sequence where a nucleophile first undergoes conjugate addition to the vinyl group, and then a second nucleophile displaces the chlorine atom at the 2-position without the need for isolating the intermediate.

Reaction Workflow Diagram

Caption: Key reaction pathways for 2-Chloro-4-ethenylpyrimidine.

Applications in Research and Development

The unique structural features of 2-chloro-4-ethenylpyrimidine make it a valuable building block in several areas:

-

Medicinal Chemistry : Pyrimidine derivatives are known to possess a wide range of biological activities. The ability to functionalize both the 2- and 4-positions of this molecule allows for the creation of libraries of novel compounds for screening as potential therapeutic agents.[3][4]

-

Materials Science : The presence of a polymerizable vinyl group opens up possibilities for the development of novel polymers and materials with tailored optical, electronic, or thermal properties.[3]

-

Agrochemicals : Substituted pyrimidines are also important in the agrochemical industry, and 2-chloro-4-ethenylpyrimidine can serve as a precursor for new herbicides, fungicides, and insecticides.[5]

Safety and Handling

Conclusion

2-Chloro-4-ethenylpyrimidine is a highly functionalized and synthetically versatile intermediate. Its capacity to undergo both nucleophilic substitution at the chloro-substituted position and conjugate addition at the vinyl group provides a robust platform for the synthesis of a wide array of complex molecules. This dual reactivity, coupled with the established importance of the pyrimidine scaffold in bioactive compounds, ensures its continued relevance in the fields of drug discovery, agrochemicals, and materials science.

References

- Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

University of Alberta. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. Retrieved from [Link]

-

Tidwell, J. H., et al. (2008). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Molecules, 13(4), 846-854. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Chloro-4-[(4-ethenylphenyl)methoxy]pyridine. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylpyridine. Retrieved from [Link]

Sources

- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. 2-Chloro-4-[(4-ethenylphenyl)methoxy]pyridine | Structure, Properties, Uses & Safety Data | Reliable China Chemical Supplier [pipzine-chem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 6. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloro-4-ethenylpyrimidine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-4-ethenylpyrimidine (also known as 2-chloro-4-vinylpyrimidine), a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the spectral data but also providing expert interpretation and outlining the methodologies for data acquisition.

Introduction

2-Chloro-4-ethenylpyrimidine is a substituted pyrimidine featuring a reactive vinyl group and a chlorine atom. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide range of more complex molecules. The chlorine atom can be readily displaced by various nucleophiles, while the vinyl group can participate in addition reactions and polymerizations. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2-Chloro-4-ethenylpyrimidine, high-resolution mass spectrometry provides unequivocal confirmation of its molecular formula.

High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value | Source |

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode | [1] |

| Molecular Formula | C₆H₅ClN₂ | [1] |

| Calculated m/z for [M+H]⁺ (with ³⁵Cl) | 141.0218 | [1] |

| Found m/z for [M+H]⁺ | 141.0220 | [1] |

Interpretation of Mass Spectrum

The high-resolution mass spectrum shows a protonated molecular ion ([M+H]⁺) at an m/z of 141.0220. This experimental value is in excellent agreement with the calculated mass for the molecular formula C₆H₆ClN₂, confirming the elemental composition of the molecule.[1]

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak for the heavier chlorine isotope (³⁷Cl). Due to the natural abundance of chlorine isotopes (approximately 3:1 for ³⁵Cl:³⁷Cl), the mass spectrum will exhibit a characteristic M+ peak and an M+2 peak with a relative intensity of about one-third of the M+ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry

A solution of 2-Chloro-4-ethenylpyrimidine is prepared in a suitable solvent, such as methanol or acetonitrile, at a low concentration (typically in the range of 1-10 µg/mL). This solution is then introduced into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). The analysis is performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion. The instrument is calibrated prior to analysis to ensure high mass accuracy.

Infrared (IR) Spectroscopy

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3100-3000 | C-H (Aromatic & Vinylic) | Stretching |

| ~1640 | C=C (Vinylic) | Stretching |

| ~1580-1400 | C=C, C=N (Pyrimidine Ring) | Stretching |

| ~990 and ~910 | =C-H (Vinylic) | Out-of-plane bending |

| ~800-600 | C-Cl | Stretching |

Interpretation of Infrared Spectrum

The IR spectrum of 2-Chloro-4-ethenylpyrimidine is expected to be dominated by several key absorptions. The C-H stretching vibrations of the pyrimidine ring and the vinyl group would appear in the 3100-3000 cm⁻¹ region. The stretching vibration of the vinyl C=C double bond is anticipated around 1640 cm⁻¹. The characteristic stretching vibrations of the pyrimidine ring (C=C and C=N bonds) are expected in the 1580-1400 cm⁻¹ range. The out-of-plane bending vibrations of the vinyl C-H bonds, which are often strong and sharp, should be observable around 990 cm⁻¹ and 910 cm⁻¹. Finally, the C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of the neat sample (if liquid) or a solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). The spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer. An air background spectrum is collected prior to the sample measurement. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Source |

| 8.57 | d | 5.0 | 1H | H-6 (Pyrimidine ring) | [1] |

| 7.22 | d | 5.0 | 1H | H-5 (Pyrimidine ring) | [1] |

| 6.70 | m | - | 1H | Vinylic CH | [1] |

| 6.52 | m | - | 1H | Vinylic CH₂ | [1] |

| 5.80 | m | - | 1H | Vinylic CH₂ | [1] |

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Source |

| 165.5 | C-4 (Pyrimidine ring) | [1] |

| 161.6 | C-2 (Pyrimidine ring) | [1] |

| 159.9 | C-6 (Pyrimidine ring) | [1] |

| 133.9 | Vinylic CH | [1] |

| 125.3 | Vinylic CH₂ | [1] |

| 116.5 | C-5 (Pyrimidine ring) | [1] |

Interpretation of NMR Spectra

The ¹H NMR spectrum shows two doublets in the aromatic region at 8.57 and 7.22 ppm, which are characteristic of the two protons on the pyrimidine ring.[1] The coupling constant of 5.0 Hz is typical for ortho-coupling in such heterocyclic systems. The three multiplets in the upfield region (6.70, 6.52, and 5.80 ppm) correspond to the three protons of the ethenyl (vinyl) group.[1]

The ¹³C NMR spectrum displays six distinct signals, consistent with the six carbon atoms in the molecule.[1] The signals at 165.5, 161.6, and 159.9 ppm are assigned to the carbon atoms of the pyrimidine ring attached to nitrogen or chlorine, which are significantly deshielded. The signal at 116.5 ppm is attributed to the C-5 of the pyrimidine ring. The two remaining signals at 133.9 and 125.3 ppm correspond to the two carbon atoms of the vinyl group.[1]

Experimental Protocol: NMR Spectroscopy

The sample of 2-Chloro-4-ethenylpyrimidine is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For the ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon atom, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of 2-Chloro-4-ethenylpyrimidine. The high-resolution mass spectrometry confirms the molecular formula, while NMR spectroscopy elucidates the detailed atomic connectivity. Although experimental IR data was not available, a predictive analysis based on known functional group absorptions offers valuable insights. These data are essential for any researcher working with this versatile chemical intermediate, enabling confident identification, reaction monitoring, and the characterization of novel derivatives.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Al-Suwaidan, I. A., & El-Gazzar, A. B. A. (2013). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Molecules, 18(8), 9496-9510. [Link]

Sources

2-Chloro-4-ethenylpyrimidine: A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-4-ethenylpyrimidine in Medicinal Chemistry

2-Chloro-4-ethenylpyrimidine, also known as 2-chloro-4-vinylpyrimidine, is a highly functionalized heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure incorporates two key reactive sites: a labile chlorine atom at the 2-position of the pyrimidine ring and a versatile ethenyl (vinyl) group at the 4-position. This dual reactivity makes it a valuable building block for the synthesis of a diverse array of more complex molecules, particularly 2,4-disubstituted pyrimidines. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds and approved drugs, highlighting the importance of versatile intermediates like 2-chloro-4-ethenylpyrimidine for the development of novel therapeutics.[1] Pyrimidine derivatives have a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This guide provides an in-depth overview of the physical properties, synthesis, chemical reactivity, and applications of 2-chloro-4-ethenylpyrimidine, offering a technical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Physical Properties of 2-Chloro-4-ethenylpyrimidine

Experimentally determined physical properties for 2-Chloro-4-ethenylpyrimidine are not extensively documented in publicly available literature. However, key characterization data from synthetic studies describe it as an oil at room temperature. This physical state suggests a relatively low melting point and a boiling point that would likely require vacuum distillation to prevent decomposition.

For comparative context, the physical properties of the parent compound, 2-chloropyrimidine, are provided below. It is important to note that the addition of the ethenyl group will influence these values.

| Property | Value for 2-Chloropyrimidine |

| Boiling Point | 75.7 °C at 13 mbar (approximately 9.75 mmHg)[2] |

Note: The boiling point of 2-Chloro-4-ethenylpyrimidine is expected to be higher than that of 2-chloropyrimidine due to its greater molecular weight.

Synthesis of 2-Chloro-4-ethenylpyrimidine: A Step-by-Step Protocol

The synthesis of 2-Chloro-4-ethenylpyrimidine can be achieved through the reaction of 2-chloropyrimidine with a vinyllithium reagent, followed by aromatization. The following protocol is based on established synthetic methodology.[3]

Experimental Protocol:

Materials:

-

2-Chloropyrimidine

-

Tetravinyltin

-

tert-Butyllithium (1.7 M in pentane)

-

Tetrahydrofuran (THF), freshly distilled from sodium benzophenone ketyl

-

2,3-Dichloro-5,6-dicyanoquinone (DDQ)

-

Sodium hydroxide (4 M solution)

-

Hexanes

-

Magnesium sulfate

-

Nitrogen gas atmosphere

Procedure:

-

Generation of Vinyllithium: In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of tetravinyltin (0.7 mL, 3.2 mmol) in anhydrous THF (10 mL) is cooled to -70 °C. To this solution, tert-butyllithium (7.4 mL, 12.6 mmol) is added dropwise over 5 minutes. The resulting mixture is stirred for an additional 10 minutes at -70 °C to ensure the complete formation of vinyllithium.

-

Reaction with 2-Chloropyrimidine: A solution of 2-chloropyrimidine (0.21 g, 1.8 mmol) in anhydrous THF (2 mL) is added at once to the freshly prepared vinyllithium solution at -70 °C. The reaction mixture is stirred for an additional 5 minutes at this temperature.

-

Quenching and Aromatization: The reaction is quenched by the addition of a solution of water (0.1 mL) in THF (1 mL). The stirring is continued while the temperature is allowed to rise to 0 °C. A solution of DDQ (0.7 g, 3 mmol) in THF (4 mL) is then added, and the mixture is stirred at 23 °C for 5 minutes.

-

Work-up and Purification: The mixture is cooled to 0 °C and treated with a cold solution of 4 M sodium hydroxide (2 mL). The product is extracted with a 1:1 mixture of hexanes and THF (20 mL). The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by chromatography on silica gel, eluting with a 1:1 mixture of hexanes and dichloromethane, to yield 2-Chloro-4-ethenylpyrimidine as a colorless oil.

Synthesis Workflow:

Caption: Synthesis of 2-Chloro-4-ethenylpyrimidine.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-Chloro-4-ethenylpyrimidine stems from the orthogonal reactivity of its two functional groups. The electron-deficient nature of the pyrimidine ring activates the vinyl group for conjugate addition (Michael addition) by nucleophiles. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution.

A key synthetic strategy involves the selective conjugate addition of a nucleophile to the vinyl group, followed by the displacement of the 2-chloro substituent with a different nucleophile. This allows for the facile creation of a diverse library of 2,4-disubstituted pyrimidines.[3]

Reaction Pathway:

Caption: Dual reactivity of 2-Chloro-4-ethenylpyrimidine.

Applications in Drug Discovery and Development

The 2,4-disubstituted pyrimidine scaffold, readily accessible from 2-Chloro-4-ethenylpyrimidine, is a privileged structure in medicinal chemistry. Derivatives have been investigated for a wide range of therapeutic applications.

-

CNS Disorders: 2,4-disubstituted pyrimidines have been explored as selective inhibitors of neuronal nitric oxide synthase (nNOS), an important therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[3][4] The ability to introduce diverse substituents at the 2- and 4-positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

-

Anticancer Agents: The pyrimidine nucleus is a core component of many anticancer drugs. 2,4-disubstituted pyrimidine derivatives have been synthesized and evaluated for their potential to inhibit various cancer cell lines.[1]

-

Antibacterial Agents: With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents. 2,4-disubstituted pyrimidines have shown promise as a scaffold for the development of new classes of antibiotics.[5]

-

Anti-inflammatory Agents: Pyrimidine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.[6]

The versatility of 2-Chloro-4-ethenylpyrimidine as a synthetic intermediate positions it as a valuable tool for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs targeting these and other diseases.

Conclusion

2-Chloro-4-ethenylpyrimidine is a strategically important synthetic building block that provides an efficient entry point to a wide range of 2,4-disubstituted pyrimidine derivatives. Its dual reactivity allows for the systematic and diverse modification of the pyrimidine scaffold, making it an invaluable tool for medicinal chemists and drug discovery professionals. A thorough understanding of its physical properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel therapeutic agents.

References

-

Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Molecules. [Link]

-

Pyrimidine: a review on anticancer activity with key emphasis on SAR. ResearchGate. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

-

Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. PubMed. [Link]

-

Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications. [Link]

- [This citation was not used in the final response]

- [This citation was not used in the final response]

- [This citation was not used in the final response]

- [This citation was not used in the final response]

-

Pyrimidine, 2-chloro-. NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 3. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

An In-Depth Technical Guide to the Initial Synthesis and Characterization of 2-Chloro-4-vinylpyrimidine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial synthesis and detailed characterization of 2-Chloro-4-vinylpyrimidine, a key heterocyclic building block in medicinal chemistry. The document outlines a field-proven synthetic protocol, offering in-depth explanations of the experimental choices and reaction mechanisms. Furthermore, it presents a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide also explores the broader context of pyrimidine synthesis through a discussion of alternative cross-coupling methodologies and delves into the burgeoning applications of this scaffold in drug discovery, particularly in the development of targeted covalent inhibitors.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] Its prevalence in approved drugs for various therapeutic areas such as oncology, infectious diseases, and central nervous system disorders underscores its significance as a "privileged scaffold" in drug design.[3][4][5][6] The ability to strategically functionalize the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

2-Chloro-4-vinylpyrimidine, in particular, is an attractive building block for several reasons. The chloro substituent at the 2-position and the vinyl group at the 4-position offer orthogonal reactivity. The chlorine atom is susceptible to nucleophilic aromatic substitution or can participate in various cross-coupling reactions, while the vinyl group can act as a Michael acceptor or undergo polymerization and other addition reactions. This dual functionality makes it a versatile synthon for creating diverse molecular architectures. Notably, the vinylpyrimidine moiety is gaining attention as a potential covalent warhead in the design of targeted covalent inhibitors (TCIs), which form an irreversible bond with a specific amino acid residue (often cysteine) on a target protein.[7][8] This approach can lead to enhanced potency and prolonged duration of action.

This guide aims to provide researchers with a robust and well-validated protocol for the synthesis of 2-Chloro-4-vinylpyrimidine, along with a detailed analysis of its spectroscopic and spectrometric data to ensure unambiguous identification and quality control.

Synthesis of 2-Chloro-4-vinylpyrimidine: A Mechanistic Approach

The synthesis of 2-Chloro-4-vinylpyrimidine can be efficiently achieved from commercially available 2-chloropyrimidine. The following protocol is based on established literature procedures and has been optimized for yield and purity.[7]

Reaction Scheme

The overall transformation involves the reaction of 2-chloropyrimidine with a vinyl organometallic reagent. A common and effective method utilizes an organolithium species generated in situ.

Caption: General reaction scheme for the synthesis of 2-Chloro-4-vinylpyrimidine.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Chloropyrimidine

-

α-Bromostyrene (for the in situ generation of α-lithiostyrene)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene

-

Sodium carbonate

-

Ethyl ether

-

Magnesium sulfate

-

Water (deionized)

Instrumentation:

-

Schlenk line or argon/nitrogen manifold for inert atmosphere operations

-

Magnetic stirrer with stirring bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Standard laboratory glassware (flasks, dropping funnel, etc.)

Step-by-Step Procedure:

-

Preparation of the Organolithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve α-bromostyrene in anhydrous THF. Cool the solution to -70 °C using a dry ice/acetone bath.

-

Generation of α-Lithiostyrene: To the cooled solution, add n-butyllithium dropwise via a syringe while maintaining the temperature at -70 °C. Stir the resulting mixture for 30 minutes at this temperature. The formation of the lithium reagent is often accompanied by a color change.

-

Reaction with 2-Chloropyrimidine: In a separate flame-dried flask under an inert atmosphere, dissolve 2-chloropyrimidine in anhydrous THF. Cool this solution to -70 °C.

-

Coupling Reaction: Transfer the freshly prepared α-lithiostyrene solution to the 2-chloropyrimidine solution via a cannula while maintaining the temperature at -70 °C. The addition should be done portion-wise. Stir the reaction mixture for an additional 5 minutes at -70 °C.

-

Quenching the Reaction: Quench the reaction by the slow addition of a solution of water in THF. Continue stirring while allowing the mixture to warm to 0 °C.

-

Workup and Extraction: Basify the mixture with a saturated solution of sodium carbonate and extract the aqueous layer with ethyl ether (3 x 15 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes/ethyl ether) to afford 2-Chloro-4-vinylpyrimidine as an oil.

Causality Behind Experimental Choices

-

Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture.[9][10][11][12] Therefore, all steps involving these reagents must be carried out under a dry, inert atmosphere to prevent their decomposition and ensure a high yield of the desired product.

-

Low Temperature (-70 °C): The addition of n-BuLi and the subsequent reaction with 2-chloropyrimidine are performed at very low temperatures to control the high reactivity of the organolithium species. This minimizes side reactions, such as polymerization of the vinyl monomer or attack at other positions on the pyrimidine ring.

-

Anhydrous Solvents: The use of anhydrous THF is critical as any residual water will protonate and destroy the organolithium reagent.[9]

-

Aqueous Workup and Basification: The addition of water quenches any remaining reactive species. The subsequent basification with sodium carbonate helps to neutralize any acidic byproducts and ensures that the product, which is a weak base, is in its free form for efficient extraction into the organic phase.

Characterization of 2-Chloro-4-vinylpyrimidine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data is representative of a successful synthesis.[7]

Spectroscopic and Spectrometric Data

| Technique | Data |

| Appearance | Oil |

| Yield | 50% |

| ¹H-NMR (CDCl₃) | δ 8.57 (d, J = 5.0 Hz, 1H), 7.22 (d, J = 5.0 Hz, 1H), 6.70 (m, 1H), 6.52 (m, 1H), 5.80 (m, 1H) |

| ¹³C-NMR (CDCl₃) | δ 165.5, 161.6, 159.9, 133.9, 125.3, 116.5 |

| High-Resolution MS (ESI) | Calculated for C₆H₅³⁵ClN₂ (M⁺ + 1): m/z 141.0218; Found: m/z 141.0220 |

Interpretation of Characterization Data

-

¹H-NMR Spectroscopy: The downfield signals at δ 8.57 and 7.22 are characteristic of the protons on the pyrimidine ring, with the doublet splitting pattern (J = 5.0 Hz) indicating their ortho-relationship. The multiplet signals between δ 6.70 and 5.80 correspond to the three protons of the vinyl group.

-

¹³C-NMR Spectroscopy: The signals in the aromatic region (δ 116.5-165.5) are consistent with the carbon atoms of the pyrimidine ring and the vinyl group. The number of distinct signals confirms the asymmetry of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): The observed mass-to-charge ratio (m/z) of 141.0220 is in excellent agreement with the calculated value for the protonated molecule, confirming the elemental composition of 2-Chloro-4-vinylpyrimidine. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum.

Discussion of Alternative Synthetic Methodologies

While the organolithium-based approach is effective, other modern cross-coupling reactions can also be employed for the synthesis of vinylpyrimidines. The choice of method often depends on the availability of starting materials, functional group tolerance, and scalability.

Caption: Overview of alternative palladium-catalyzed cross-coupling reactions for the synthesis of 2-Chloro-4-vinylpyrimidine.

-

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of a halide (in this case, 2,4-dichloropyrimidine) with a boronic acid or ester (vinylboronic acid).[1][13][14][15] A key advantage is the generally low toxicity of the boron-containing reagents. However, the stability of vinylboronic acid can be a challenge, and careful optimization of the catalyst, ligand, base, and solvent system is often required to achieve high regioselectivity and yield.[16][17][18]

-

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (vinylstannane) using a palladium catalyst.[19] This method is known for its high functional group tolerance. The main drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which can complicate purification.

-

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. In this context, 2,4-dichloropyrimidine could potentially be coupled with ethylene or a protected form of ethylene. This reaction is atom-economical but can sometimes suffer from issues with regioselectivity and the formation of isomeric products.

Applications in Drug Discovery and Medicinal Chemistry

The 2-Chloro-4-vinylpyrimidine scaffold is of significant interest to medicinal chemists for the development of novel therapeutics.

A Versatile Intermediate for Library Synthesis

The orthogonal reactivity of the chloro and vinyl groups allows for the divergent synthesis of compound libraries. The chlorine at the 2-position can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) or used in cross-coupling reactions to introduce diverse substituents. Subsequently, the vinyl group at the 4-position can be modified through reactions such as Michael additions, hydrogenations, or cycloadditions.

Caption: A logical workflow illustrating the use of 2-Chloro-4-vinylpyrimidine in drug discovery.

A Key Building Block for Kinase Inhibitors

The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors.[5][20][21][22] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. By elaborating on the 2-Chloro-4-vinylpyrimidine scaffold, medicinal chemists can design potent and selective inhibitors of various kinases implicated in diseases such as cancer and inflammatory disorders.

A Promising Warhead for Targeted Covalent Inhibitors

The vinylpyrimidine moiety can act as a Michael acceptor, making it an attractive "warhead" for the design of targeted covalent inhibitors (TCIs).[7][8] TCIs form a covalent bond with a nucleophilic amino acid residue, typically a cysteine, within the active site of a target protein. This irreversible binding can lead to increased potency, prolonged pharmacodynamic effects, and the ability to target proteins that have been challenging to inhibit with traditional reversible inhibitors.[19][23][24] The reactivity of the vinyl group can be tuned by modifying the electronic properties of the pyrimidine ring, allowing for a balance between target engagement and off-target reactivity.

Conclusion

2-Chloro-4-vinylpyrimidine is a valuable and versatile building block for organic synthesis and medicinal chemistry. This guide has provided a detailed, field-tested protocol for its synthesis and comprehensive characterization data to aid researchers in its preparation and identification. The discussion of alternative synthetic routes and its diverse applications in drug discovery, particularly in the burgeoning field of targeted covalent inhibitors, highlights the strategic importance of this compound. As the demand for novel and effective therapeutics continues to grow, the utility of well-characterized and readily accessible chemical synthons like 2-Chloro-4-vinylpyrimidine will undoubtedly increase.

References

-

Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Molecules. [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters. [Link]

-

Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Chemical Research. [Link]

-

Vinyl pyrimidines. Pharmacy 180. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

-

Fragmentation schemes of chlorpyrifos. ResearchGate. [Link]

-

FTIR, Weight, and Surface Morphology of Poly(vinyl chloride) Doped with Tin Complexes Containing Aromatic and Heterocyclic Moieties. MDPI. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

-

Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

-

Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. Journal of Medicinal Chemistry. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

-

FTIR spectrum of P(4-vinylpyridine) (blue line), Poly (stearyl...). ResearchGate. [Link]

-

Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

-

C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Publications. [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. [Link]

-

A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]

-

Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. ACS Publications. [Link]

-

N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. ACS Publications. [Link]

-

How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

-

Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. [Link]

-

Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. [Link]

-

Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of the Chinese Chemical Society. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

FTIR study of specific binding interactions between DNA minor groove binding ligands and polynucleotides. PubMed. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]

-

Organolithium Reagents. YouTube. [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

Sources

- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. reddit.com [reddit.com]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Reactivity profile of the vinyl group in 2-Chloro-4-ethenylpyrimidine

An In-Depth Technical Guide to the Reactivity Profile of the Vinyl Group in 2-Chloro-4-ethenylpyrimidine

Abstract

2-Chloro-4-ethenylpyrimidine stands as a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique bifunctional nature, possessing both an electron-deficient vinyl group and a reactive chloro-substituent, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the chemoselective transformations of the vinyl moiety. We will explore the underlying electronic factors governing its behavior and detail field-proven protocols for key reactions, including conjugate additions and palladium-catalyzed cross-couplings. The strategic application of this reagent in sequential functionalization workflows for drug discovery and development will be a central theme, providing researchers with both foundational knowledge and practical, actionable insights.

Introduction: The Strategic Value of a Bifunctional Pyrimidine

The pyrimidine core is a privileged scaffold in pharmaceutical science, forming the backbone of numerous therapeutic agents used in oncology, virology, and beyond.[1] Compounds containing this motif are integral to the discovery of novel bioactive molecules.[2] 2-Chloro-4-ethenylpyrimidine (also known as 2-chloro-4-vinylpyrimidine) emerges as a particularly valuable intermediate due to its dual reactive centers. The strategic placement of a vinyl group at the C4 position and a chlorine atom at the C2 position allows for orthogonal or sequential chemical modifications, enabling the rapid generation of diverse compound libraries. Understanding the distinct reactivity profile of each functional group is paramount to harnessing the full synthetic potential of this molecule.

Electronic Profile and Overview of Reactivity

The reactivity of 2-Chloro-4-ethenylpyrimidine is dictated by the strong electron-withdrawing nature of the diazine ring. This electronic pull significantly influences both the vinyl group and the C-Cl bond.

-

The Vinyl Group: The pyrimidine ring depletes electron density from the C=C double bond, polarizing it and rendering the β-carbon highly electrophilic. This activation makes the vinyl group an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles.[3][4]

-

The C2-Chloro Group: The chlorine atom at the C2 position is attached to an electron-deficient aromatic ring, making it a competent leaving group for nucleophilic aromatic substitution (SNAr) and a classic substrate for palladium-catalyzed cross-coupling reactions.[5][6]

A critical aspect of this molecule's chemistry is the ability to selectively target one site over the other. Experimental evidence shows that the conjugate addition to the vinyl group is kinetically favored over the displacement of the 2-chloro substituent, a principle that forms the basis for powerful sequential functionalization strategies.[3]

Figure 3: Workflow for sequential functionalization.

Field-Proven Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. The following procedure is a representative example of the sequential functionalization strategy.

Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Derivative

[3]Objective: To perform a conjugate addition of a nucleophile to 2-Chloro-4-ethenylpyrimidine, followed by nucleophilic displacement of the C2-chloride in a sequential, one-pot-style procedure.

Step 1: Conjugate Addition

-

To a solution of 2-Chloro-4-ethenylpyrimidine (1.0 mmol) in toluene (3.0 mL), add the desired nucleophile (e.g., sodium ethanethiolate, 1.0 mmol).

-

Stir the mixture at room temperature overnight or, for less reactive nucleophiles, at 90 °C for 2 hours.

-

Causality Note: Toluene is chosen as a relatively non-polar solvent that is compatible with a wide range of nucleophiles and subsequent heating steps. The choice between room temperature and heating depends on the nucleophilicity of the chosen reagent.

-

-

Upon completion (monitored by TLC), cool the reaction to room temperature.

-

Add an aqueous solution of ammonium chloride (2M, 2 mL) to quench the reaction.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude intermediate, a 2-chloro-4-(2-substituted ethyl)pyrimidine, is typically used in the next step without further purification.

-

Self-Validation: The presence of the chlorine atom in the intermediate can be confirmed by mass spectrometry, verifying that the first step was selective for the vinyl group.

-

[3]Step 2: Nucleophilic Displacement of Chloride

-

Dissolve the crude residue from Step 1 in fresh toluene (3.0 mL).

-

Add the second nucleophile (e.g., N-methylpiperazine, 2.7 mmol).

-

Causality Note: An excess of the second nucleophile is used to drive the SNAr reaction to completion. N-methylpiperazine is a common and effective nucleophile for displacing chloro-substituents on pyrimidine rings.

-

-

Heat the solution to 80 °C until TLC analysis indicates the complete consumption of the intermediate. This may take several hours.

-

Cool the solution to room temperature and basify with a saturated solution of sodium carbonate.

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate on a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2,4-disubstituted pyrimidine.

Conclusion

2-Chloro-4-ethenylpyrimidine is a masterful synthetic tool, offering two distinct and orthogonally reactive functional groups. The vinyl group's high susceptibility to conjugate addition by a diverse array of nucleophiles is its defining characteristic. This reaction proceeds with high selectivity and at a faster rate than substitution at the C2-chloro position. This kinetic difference provides a reliable and powerful strategy for sequential, one-pot functionalizations, enabling the efficient synthesis of complex 2,4-disubstituted pyrimidines. For researchers in drug discovery, a thorough understanding of this reactivity profile unlocks countless possibilities for creating novel chemical entities with significant therapeutic potential.

References

-

Raux, E., Klenc, J., Blake, A., Sączewski, J., & Strekowski, L. (2010). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Molecules, 15(3), 1973-1984. [Link]

-

Raux, E., Klenc, J., Blake, A., Sączewski, J., & Strekowski, L. (2010). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. ResearchGate. [Link]

-

Lange, J. H. M., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(1), 87-89. [Link]

-

Gopalakrishnan, M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 269-299. [Link]

- Google Patents. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B.

-

Abdel-Aziz, A. A.-M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26233-26247. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Peres, D., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2949. [Link]

-

ResearchGate. (2019). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]

-

PubMed. (2010). Conjugate addition of nucleophiles to the vinyl function of 2-chloro-4-vinylpyrimidine derivatives. [Link]

-

Quora. (2017). Why is the chlorine of vinyl chloride less reactive than that in propyl chloride? [Link]

- Google Patents. (2012). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. CN102304082A.

-

ScienceDirect. (2000). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Tetrahedron Letters, 41(20), 3705-3708. [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]

-

University of Georgia. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. [Link]

-

ACS Publications. (2008). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry, 73(17), 6857-6860. [Link]

-

Wikipedia. (n.d.). Vinyl group. [Link]

- Google Patents. (2016).

-

YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Wikipedia. (n.d.). Michael addition reaction. [Link]

-

Journal of the Chemical Society, Dalton Transactions. (1990). Reactions of co-ordinated ligands. Part 33. Mononuclear η2-vinyl complexes: synthesis, structure, and reactivity. [Link]

-

GeneOnline News. (2024). Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. [Link]

-

ResearchGate. (2023). Recent Advances in Base-Assisted Michael Addition Reactions. [Link]

-

Expert Insights. (n.d.). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]

-

ACS Figshare. (2021). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

NIH. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]

-

ResearchGate. (2002). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]

-

University of North Texas Digital Library. (2005). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link]

-

Faraday Discussions. (2022). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vinyl group - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Stability and Storage of 2-Chloro-4-ethenylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-ethenylpyrimidine is a substituted pyrimidine that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents. The presence of a reactive chloro group at the 2-position and a polymerizable ethenyl (vinyl) group at the 4-position makes this molecule a valuable synthon for the generation of diverse chemical libraries through various cross-coupling and nucleophilic substitution reactions.

However, the very features that make 2-Chloro-4-ethenylpyrimidine a reactive and useful intermediate also contribute to its potential instability. A thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols are paramount to ensure its integrity, obtain reliable experimental results, and guarantee the safety of laboratory personnel. This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 2-Chloro-4-ethenylpyrimidine, based on the chemical properties of its constituent functional groups and data from structurally related molecules.

Chemical Stability Profile

The stability of 2-Chloro-4-ethenylpyrimidine is influenced by several factors, including temperature, light, moisture, pH, and the presence of reactive chemical species. The molecule possesses two primary sites of reactivity that are central to its stability considerations: the 2-chloro substituent and the 4-ethenyl group.

Key Stability Considerations:

-

Hydrolytic Sensitivity: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis.[1] This reaction is catalyzed by the presence of water and can be accelerated under acidic or basic conditions, leading to the formation of 2-hydroxy-4-ethenylpyrimidine. The electron-withdrawing nature of the pyrimidine ring activates the chloro group towards nucleophilic attack.[2]

-

Polymerization Potential: The ethenyl (vinyl) group at the 4-position is prone to polymerization, particularly when exposed to heat, light, or radical initiators.[3][4] This can lead to the formation of oligomeric or polymeric impurities, reducing the purity and efficacy of the starting material. Vinyl-substituted pyridines, analogous heterocyclic compounds, are known to be unstable and are often stored with polymerization inhibitors.[5]

-

Photosensitivity: As with many heterocyclic compounds, prolonged exposure to light, especially UV radiation, can induce photochemical reactions, leading to degradation.

-

Thermal Decomposition: Elevated temperatures can promote both polymerization of the ethenyl group and decomposition of the molecule.[6] Thermal decomposition of chlorinated organic compounds can release toxic and corrosive gases, such as hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO).

Recommended Storage and Handling Protocols

To maintain the purity and stability of 2-Chloro-4-ethenylpyrimidine, the following storage and handling procedures are recommended. These protocols are designed to mitigate the risks of hydrolysis, polymerization, and other degradation pathways.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | To minimize the rate of potential degradation reactions and prevent polymerization of the ethenyl group. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To protect the compound from moisture and atmospheric oxygen, which can promote hydrolysis and oxidative degradation. |

| Light | Store in a light-resistant container (e.g., amber vial) | To prevent photochemical degradation. |

| Container | Tightly sealed container | To prevent the ingress of moisture and air. |

| Inhibitor | Consider the addition of a polymerization inhibitor (e.g., 4-tert-butylcatechol) for long-term storage | To prevent the spontaneous polymerization of the vinyl group, especially if the material will be stored for an extended period or at risk of temperature fluctuations.[5] |

Handling Procedures

-

Inert Atmosphere: Whenever possible, handle 2-Chloro-4-ethenylpyrimidine under an inert atmosphere, such as in a glove box or using Schlenk line techniques, to minimize exposure to air and moisture.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these can promote vigorous and potentially hazardous reactions.

-

Control of Ignition Sources: The compound is a flammable solid. Avoid the formation of dust clouds and keep it away from open flames, sparks, and other sources of ignition.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways of 2-Chloro-4-ethenylpyrimidine is crucial for developing analytical methods to assess its purity and for troubleshooting experimental outcomes. Based on its chemical structure, the following degradation routes are plausible:

-

Hydrolysis of the 2-Chloro Group: In the presence of water, the 2-chloro group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-4-ethenylpyrimidine. This reaction is likely to be the primary degradation pathway in the presence of moisture.[1]

-

Polymerization of the 4-Ethenyl Group: The vinyl group can undergo free-radical or thermally induced polymerization to form oligomers and polymers. This is a significant concern for the long-term stability of the compound.

-

Nucleophilic Substitution at the 2-Position: Besides hydrolysis, the 2-chloro group is susceptible to reaction with other nucleophiles that may be present as impurities or in a reaction mixture.[7]

-

Thermal Decomposition: At elevated temperatures, the molecule can decompose, leading to the fragmentation of the pyrimidine ring and the release of gases such as HCl, NOx, and CO.[6]

Below is a diagram illustrating the primary potential degradation pathways for 2-Chloro-4-ethenylpyrimidine.

Caption: Potential degradation pathways of 2-Chloro-4-ethenylpyrimidine.

Experimental Protocols for Stability and Solubility Assessment

To ensure the quality and reliability of 2-Chloro-4-ethenylpyrimidine for research and development, it is essential to perform stability and solubility testing. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of the compound under stressed conditions to predict its long-term stability.

-

Sample Preparation: Prepare multiple aliquots of 2-Chloro-4-ethenylpyrimidine in sealed, light-protected vials.

-

Storage Conditions: Store the vials under a range of conditions:

-

Refrigerated (2-8 °C, control)

-

Room temperature (~25 °C)

-

Elevated temperature (e.g., 40 °C)

-

Elevated temperature and humidity (e.g., 40 °C / 75% RH)

-

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the samples at each time point using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Monitor for the appearance of degradation products (e.g., the hydrolysis product) and a decrease in the peak area of the parent compound.

-

Quantify the purity of the compound at each time point.

-

-

Data Interpretation: Plot the percentage of the remaining parent compound against time for each storage condition to determine the degradation rate.

Protocol 2: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of the compound in a given solvent.[8]

-

Sample Preparation: Add an excess amount of solid 2-Chloro-4-ethenylpyrimidine to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a standard calibration curve.

-

Reporting: Report the thermodynamic solubility in units of µg/mL or mM.

Workflow for Handling and Use

The following diagram outlines a recommended workflow for the handling and use of 2-Chloro-4-ethenylpyrimidine to ensure its integrity throughout experimental procedures.

Caption: Recommended workflow for handling 2-Chloro-4-ethenylpyrimidine.

Conclusion

2-Chloro-4-ethenylpyrimidine is a valuable reagent with significant potential in synthetic and medicinal chemistry. However, its utility is intrinsically linked to its stability. By understanding its chemical liabilities, particularly the susceptibility of the 2-chloro group to hydrolysis and the 4-ethenyl group to polymerization, and by implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the integrity of this compound and the reliability of their experimental results. Adherence to these guidelines will not only preserve the quality of the material but also contribute to a safer laboratory environment.

References

- Brown, D. J. (1962). The Pyrimidines. Interscience Publishers.

- Lange, J. H. M., et al. (2007). Synthesis and evaluation of pyrimidine derivatives as potential 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters, 17(15), 4153-4157.

- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.

- O'Reilly, B. C., & At-Shamkhani, Z. (1996). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. The Journal of Organic Chemistry, 61(12), 4074-4075.

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

-

Wikipedia. (2024). Minoxidil. Retrieved from [Link]

- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.

- Vogels, C. M., & Westcott, S. A. (2005). The Suzuki-Miyaura cross-coupling reaction in the synthesis of pyrimidine derivatives. Current Organic Chemistry, 9(7), 687-699.

- Taylor, R. (1990).

- Avdeef, A. (2003).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Odian, G. (2004).

-

ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? Retrieved from [Link]

-

Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 3. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Minoxidil - Wikipedia [en.wikipedia.org]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Chloro-4-ethenylpyrimidine

Introduction: The Significance of 2-Chloro-4-ethenylpyrimidine in Modern Drug Discovery

2-Chloro-4-ethenylpyrimidine, also known as 2-chloro-4-vinylpyrimidine, is a pivotal heterocyclic building block in the synthesis of a multitude of biologically active molecules. Its unique structural motif, featuring a reactive vinyl group and a chlorine atom on the pyrimidine core, allows for diverse chemical modifications, making it a valuable precursor for targeted therapies. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the ethenyl group at the 4-position can undergo a variety of transformations, including polymerization, hydrogenation, and addition reactions. This dual reactivity enables the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted anticancer agents. Understanding the efficient synthesis of this compound and its key intermediates is therefore of paramount importance to researchers and professionals in the field of drug development. This guide provides a comprehensive overview of the primary synthetic routes to 2-Chloro-4-ethenylpyrimidine, with a detailed focus on the crucial intermediates involved in each pathway.

Synthetic Strategies and Key Intermediates

The synthesis of 2-Chloro-4-ethenylpyrimidine can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and the specific requirements for purity and yield. The most prominent and field-proven methodologies are categorized as follows:

-

Organometallic Addition to a Dihalopyrimidine Core: This approach involves the direct introduction of the vinyl group onto a pre-functionalized pyrimidine ring.

-

Functional Group Transformation of a 4-Substituted Pyrimidine: This strategy relies on the conversion of a functional group at the 4-position, such as an acetyl group, into the desired ethenyl moiety.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling techniques, such as the Suzuki and Stille reactions, offer a powerful and versatile means to construct the C-C bond between the pyrimidine ring and the vinyl group.

Each of these strategies involves distinct key intermediates, which will be elaborated upon in the subsequent sections.

Route 1: Organometallic Addition to 2,4-Dichloropyrimidine

This classical and direct approach utilizes the inherent reactivity differences between the two chlorine atoms of 2,4-dichloropyrimidine. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, allowing for a regioselective substitution.

Key Intermediates and Mechanistic Considerations

The primary intermediate in this route is the starting material itself, 2,4-dichloropyrimidine . This compound is readily prepared from uracil or barbituric acid by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃)[1][2][3].

The vinylic nucleophile is typically a vinyl Grignard reagent (e.g., vinylmagnesium bromide) or a vinyllithium species. The reaction is a nucleophilic aromatic substitution, where the organometallic reagent adds to the C4 position, displacing the chloride ion.

Causality Behind Experimental Choices: The choice of an organometallic reagent is critical. Grignard reagents are often preferred due to their commercial availability and relatively moderate reactivity, which can help in controlling the selectivity of the reaction[4][5]. The reaction is typically carried out at low temperatures in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive organometallic reagent and to control the reaction rate.

Experimental Protocol: Synthesis of 2-Chloro-4-ethenylpyrimidine via Grignard Reaction

-